5-Octadecanone

Description

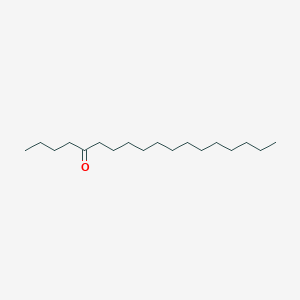

Structure

3D Structure

Properties

IUPAC Name |

octadecan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-3-5-7-8-9-10-11-12-13-14-15-17-18(19)16-6-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQCXKKPOOBJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171328 | |

| Record name | 5-Octadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18276-99-8 | |

| Record name | 5-Octadecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018276998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Octadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Octadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Octadecanone: A Comprehensive Technical Guide

CAS Number: 18276-99-8

This technical guide provides an in-depth overview of 5-Octadecanone, a long-chain aliphatic ketone. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may be interested in the synthesis, properties, and potential applications of this compound.

Chemical and Physical Properties

This compound, also known as pentadecyl propyl ketone, is a saturated ketone with an 18-carbon backbone. Its physicochemical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 18276-99-8 | [1] |

| Molecular Formula | C₁₈H₃₆O | [1] |

| Molecular Weight | 268.48 g/mol | [1] |

| IUPAC Name | Octadecan-5-one | |

| Synonyms | Pentadecyl propyl ketone |

Table 2: Physical Properties of this compound

| Property | Value | Unit | Source |

| Density | 0.831 | g/cm³ | [2] |

| Boiling Point | 337.1 | °C (at 760 mmHg) | [2] |

| Flash Point | 82.9 | °C | [2] |

| Refractive Index | 1.442 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Key spectral features are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum of a typical aliphatic ketone like this compound will exhibit a strong, characteristic absorption band for the carbonyl group (C=O) stretching vibration, generally appearing in the range of 1715 cm⁻¹.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons on the carbons alpha to the carbonyl group (at the C4 and C6 positions) are expected to be deshielded and appear in the 2.0-2.5 ppm region. Protons further down the alkyl chains will resonate at higher fields (further upfield).[5][6]

-

¹³C NMR: The carbonyl carbon of a saturated ketone typically appears in the downfield region of the spectrum, around 190-215 ppm. The alpha-carbons will be found further upfield.[3]

Mass Spectrometry (MS)

In mass spectrometry, aliphatic ketones like this compound undergo characteristic fragmentation patterns, most notably α-cleavage on either side of the carbonyl group. This would result in the formation of acylium ions and alkyl radicals, providing valuable information for structural confirmation.[6][7] The NIST WebBook provides access to mass and IR spectra for this compound.[1]

Experimental Protocols

Synthesis of this compound (General Method)

A common and effective method for the synthesis of ketones is the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a carboxylic acid or its derivative. For the synthesis of this compound, one could envision the reaction of a pentyl-magnesium halide with tridecanoic acid or one of its derivatives.

Reaction Scheme:

Materials:

-

Tridecanoic acid

-

Magnesium turnings

-

1-Bromopentane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (pentylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

-

Reaction with Carboxylic Acid: Once the Grignard reagent formation is complete, the solution is cooled. A solution of tridecanoic acid in anhydrous diethyl ether is then added dropwise to the Grignard reagent at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

-

Workup and Extraction: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with sodium bicarbonate solution, followed by brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified using standard techniques such as column chromatography or distillation under reduced pressure.

-

Column Chromatography: The crude ketone is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto a silica gel column. The product is then eluted using a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Distillation: Given the high boiling point of this compound, vacuum distillation is necessary to purify the compound without decomposition.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing the biological activities of this compound. While other long-chain fatty acids and their derivatives have been investigated for various biological effects, including antimicrobial and anti-inflammatory properties, no such studies have been reported specifically for this compound. As a result, there is no information regarding any signaling pathways that may be modulated by this compound. Further research is required to explore the potential biological roles and applications of this compound.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area.[8] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[9] For specific handling and disposal guidelines, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of this compound.

Caption: A general workflow for the synthesis, purification, and characterization of this compound.

Caption: Logical workflow for the structural characterization of this compound using spectroscopic methods.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ketones | OpenOChem Learn [learn.openochem.org]

- 6. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 7. fiveable.me [fiveable.me]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Octadecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octadecanone, a long-chain aliphatic ketone, is a molecule of interest in various fields of chemical research due to its structural features. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by experimental data and detailed methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors where the physicochemical characteristics of long-chain ketones are of importance.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₁₈H₃₆O |

| Molecular Weight | 268.48 g/mol |

| IUPAC Name | Octadecan-5-one |

| CAS Number | 18276-99-8 |

| Boiling Point (Predicted) | 337.1 °C at 760 mmHg[1] |

| Density (Predicted) | 0.831 g/cm³[1] |

| Refractive Index (Predicted) | 1.442[1] |

| Melting Point | Not experimentally reported in available literature. |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents like hexane and moderately soluble in polar organic solvents like ethanol. |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound is expected to exhibit the following signals:

-

Triplet (~0.88 ppm): A triplet corresponding to the methyl protons (CH₃) of the butyl and tridecyl chains, integrating to 6 protons.

-

Multiplet (~1.25 ppm): A large, complex multiplet arising from the numerous methylene protons (CH₂) in the interior of the long alkyl chains.

-

Triplet of triplets or multiplet (~2.4 ppm): Signals corresponding to the methylene protons (CH₂) alpha to the carbonyl group (C=O). These protons are deshielded due to the electronegativity of the oxygen atom and will likely appear as a triplet of triplets or a more complex multiplet due to coupling with adjacent methylene groups.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of this compound would be characterized by:

-

Signal (~211 ppm): A downfield signal corresponding to the carbonyl carbon (C=O).

-

Signals (~42 ppm): Resonances for the carbons alpha to the carbonyl group.

-

Signals (14-32 ppm): A series of signals in the upfield region corresponding to the remaining methylene and methyl carbons of the alkyl chains.

Infrared (IR) Spectroscopy (Predicted)

The Infrared (IR) spectrum of this compound is expected to show a strong, characteristic absorption band for the carbonyl group:

-

~1715 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the ketone.[2]

-

~2850-2960 cm⁻¹: Strong C-H stretching vibrations from the alkyl chains.[3]

Mass Spectrometry (MS) of 3-Octadecanone (Isomer)

The mass spectrum of the isomeric 3-Octadecanone provides valuable insights into the fragmentation patterns of long-chain ketones. The major observed fragments for 3-Octadecanone (EI-B ionization) are:

| m/z | Relative Intensity | Possible Fragment Ion |

| 72 | 99.99 | [CH₃CH₂C(O)CH₂]⁺ |

| 57 | 84.30 | [C₄H₉]⁺ |

| 73 | 52.93 | [CH₃CH₂C(OH)=CH₂]⁺• (McLafferty rearrangement) |

| 43 | 49.48 | [C₃H₇]⁺ |

| 239 | 44.78 | [M - C₂H₅]⁺ |

Data sourced from PubChem CID 87532 for 3-Octadecanone.[4]

The fragmentation is dominated by α-cleavage on either side of the carbonyl group and McLafferty rearrangement. For this compound, analogous fragmentation would be expected, leading to characteristic fragment ions resulting from the cleavage of the butyl and tridecyl chains.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A plausible and widely used method for the synthesis of this compound is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with a nitrile.

Reaction Scheme:

CH₃(CH₂)₁₂MgBr + CH₃(CH₂)₃CN → CH₃(CH₂)₁₂C(NMgBr)(CH₂)₃CH₃ (intermediate) CH₃(CH₂)₁₂C(NMgBr)(CH₂)₃CH₃ + H₃O⁺ → CH₃(CH₂)₁₂C(O)(CH₂)₃CH₃ + MgBr₂ + NH₄⁺

Detailed Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 1-bromotridecane in anhydrous diethyl ether is added dropwise to initiate the formation of tridecylmagnesium bromide. The reaction is maintained under a nitrogen atmosphere.

-

Reaction with Nitrile: A solution of valeronitrile (pentanenitrile) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous ammonium chloride or dilute hydrochloric acid. This hydrolyzes the intermediate imine salt to the corresponding ketone.

-

Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Caption: Synthesis of this compound via Grignard Reaction.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Detailed Methodology:

-

Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for long-chain ketones is ethanol or acetone.

-

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If any insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.

Caption: Purification of this compound by Recrystallization.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The tabulated data, predicted spectral characteristics, and detailed experimental protocols for its synthesis and purification offer valuable information for researchers and scientists. The provided workflows, visualized using Graphviz, offer a clear and concise representation of the key experimental procedures. Further experimental investigation is warranted to determine the precise melting point, solubility, and to obtain and fully interpret the complete set of spectral data for this compound.

References

The Elusive Presence of 5-Octadecanone in the Insect World: A Review of Current Knowledge

A comprehensive review of scientific literature reveals no documented evidence of the natural occurrence of 5-Octadecanone as a semiochemical or cuticular lipid in insects. Despite the well-established role of long-chain ketones in insect communication, extensive searches of chemical ecology and entomological databases have not yielded any instances of this specific compound being isolated or identified from any insect species. This suggests that this compound is either absent in insects or exists at levels below the detection limits of modern analytical techniques, or its presence has simply not yet been reported in published research.

While the focus of this guide was to be on this compound, the absence of specific data necessitates a broader look at the role of ketones in insect chemical communication. Ketones are a diverse class of organic compounds that frequently serve as pheromones, allomones, and kairomones, mediating a wide range of behaviors critical for insect survival and reproduction.

The Role of Ketones in Insect Communication: A General Overview

Insects utilize a sophisticated chemical language to interact with their environment and with each other. Ketones, characterized by a carbonyl group within a carbon chain, are a significant component of this chemical vocabulary. They are involved in various forms of chemical signaling, including:

-

Sex Pheromones: Many insect species use ketones as sex pheromones to attract mates. For instance, the Japanese beetle (Popillia japonica) uses (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, a lactone with a ketone-like functionality, as a potent sex attractant. Other examples include unsaturated ketones found in the sex pheromone blend of the tea black tussock moth (Dasychira baibarana).

-

Aggregation Pheromones: Some beetles use ketones to signal the location of suitable host plants and mates, leading to mass aggregations that can overwhelm plant defenses.

-

Alarm Pheromones: In social insects like ants and bees, ketones can act as alarm signals, triggering defensive behaviors in response to a threat.

-

Cuticular Hydrocarbons: The waxy outer layer of an insect's cuticle is composed of a complex mixture of lipids, including long-chain hydrocarbons and sometimes methyl-branched ketones. These compounds primarily serve to prevent desiccation but can also play a role in species and nestmate recognition.

Biosynthesis and Detection of Ketone Pheromones

The biosynthesis of ketone pheromones in insects is often linked to fatty acid metabolism. Through a series of enzymatic reactions, including desaturation, chain-shortening or elongation, and oxidation, fatty acid precursors are converted into the specific ketone structures that function as semiochemicals.

The identification and quantification of these compounds in insects require sophisticated analytical techniques. A typical workflow for the identification of unknown semiochemicals is outlined below.

A Generalized Experimental Workflow for Pheromone Identification

The process of identifying novel insect semiochemicals, which would be applicable to the search for compounds like this compound, generally follows a multi-step approach. This involves extraction of the chemical compounds from the insect, followed by separation and identification using chromatographic and spectrometric methods.

Conclusion

5-Octadecanone: A Technical Overview of a Molecule with Unexplored Biological Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide consolidates the currently available information on 5-Octadecanone (CAS Registry Number: 18276-99-8), a long-chain aliphatic ketone. While direct research into the specific biological roles of this molecule is limited, this document provides a foundational understanding of its chemical properties, known occurrences, and potential physiological significance by drawing parallels with structurally related compounds. The aim is to furnish researchers with a starting point for future investigations into this potentially bioactive molecule.

Chemical Identity and Properties

This compound, also known by its IUPAC name octadecan-5-one, is a saturated ketone with the chemical formula C₁₈H₃₆O[1]. As a long-chain ketone, its chemical behavior is characterized by the carbonyl functional group at the 5-position, which is a site for various chemical transformations. The long hydrocarbon chain imparts a significant hydrophobic character to the molecule.

| Property | Value | Source |

| IUPAC Name | octadecan-5-one | [1] |

| Molecular Formula | C₁₈H₃₆O | [1] |

| Molecular Weight | 268.48 g/mol | [1] |

| CAS Number | 18276-99-8 | [1] |

This compound can serve as a versatile intermediate in organic synthesis. The carbonyl group can undergo reduction to form the corresponding alcohol (5-octadecanol), oxidation leading to cleavage and the formation of carboxylic acids, and various substitution reactions, such as those involving Grignard reagents, to form tertiary alcohols[2].

Natural Occurrence

Direct evidence for the widespread natural occurrence of this compound is sparse. However, related long-chain ketones have been identified in various natural sources. For instance, an isomer, octadecan-3-one, has been isolated from the leaves of Momordica balsamina[3]. The presence of this compound has been suggested in studies of certain natural extracts, such as from the fungus Phellinus pectinatus, where it was associated with potential antimicrobial and anti-inflammatory activities, though these effects have not been definitively attributed to this specific compound[2]. The identification of various ketones in plant extracts, such as those from Chenopodium ambrosioides and Pergularia daemia, suggests that long-chain ketones are part of the complex mixture of phytochemicals in the plant kingdom[4][5].

Potential Biological Roles

While no specific signaling pathways or definitive biological roles have been elucidated for this compound, the functions of other ketones in biology may offer insights into its potential activities.

Pheromonal Communication in Insects

Insects utilize a diverse array of chemical signals, including ketones, for communication[6]. These pheromones can mediate behaviors such as mating and aggregation. For example, certain ketones are known to be attractive to mosquitoes and are involved in the pollination of some orchids by mimicking insect pheromones[7][8]. It is plausible that this compound, as a volatile long-chain ketone, could function as a pheromone or a semiochemical in certain insect species, a hypothesis that warrants further investigation through electroantennography and behavioral assays.

Metabolic Fuel Source in Mammals

In mammals, the liver produces smaller ketone bodies (acetoacetate, beta-hydroxybutyrate, and acetone) from the breakdown of fatty acids during periods of fasting, prolonged exercise, or low carbohydrate intake[9]. These ketone bodies can cross the blood-brain barrier and serve as an alternative energy source for the brain and other tissues[9]. While long-chain triglycerides can increase the plasma concentration of these smaller ketone bodies, particularly in suckling rats, the direct metabolic fate of a large ketone like this compound is not well understood[10]. It is conceivable that it could be metabolized through beta-oxidation after initial enzymatic cleavage, eventually entering central energy pathways like the citric acid cycle, but this remains speculative.

Proposed Experimental Workflow for Investigating Biological Activity

Given the nascent stage of research on this compound, a structured experimental approach is necessary to elucidate its biological functions. The following workflow is proposed as a general guideline for researchers.

A detailed protocol for any of these experimental stages would be dependent on the specific hypothesis being tested. For instance, to investigate its potential as an insect pheromone, a standard protocol would involve:

-

Synthesis and Purification: High-purity this compound would need to be synthesized or procured. Purity would be confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Electroantennography (EAG): The purified compound would be tested for its ability to elicit an electrical response from the antennae of target insect species.

-

Behavioral Assays: Wind tunnel or field trap experiments would be conducted to determine if this compound can attract or modify the behavior of the target insects.

Conclusion and Future Directions

This compound is a molecule with a currently undefined biological role. Its chemical structure, a long-chain aliphatic ketone, suggests potential involvement in processes such as chemical communication in insects or as a metabolic substrate. The limited reports of its presence in natural extracts with purported bioactivity hint at a pharmacological potential that is yet to be explored.

Future research should focus on systematically screening this compound for various biological activities, including antimicrobial, anti-inflammatory, and insect-modulating effects. Should a significant activity be identified, subsequent studies should aim to uncover the underlying mechanism of action, including the identification of molecular targets and signaling pathways. Such a structured approach will be crucial in unlocking the potential of this compound for applications in agriculture, medicine, and other scientific fields.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 18276-99-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Separation and Identification of New Phytocomponents in Methanolic Extract of Leaves of Hairknot Plant (P. daemia) by GC-MS Analysis : Oriental Journal of Chemistry [orientjchem.org]

- 5. nrfhh.com [nrfhh.com]

- 6. youtube.com [youtube.com]

- 7. Mosquito - Wikipedia [en.wikipedia.org]

- 8. Orchid - Wikipedia [en.wikipedia.org]

- 9. Ketone bodies - Wikipedia [en.wikipedia.org]

- 10. Long and medium chain triglycerides increase plasma concentrations of ketone bodies in suckling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Octadecanone: Discovery, Identification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Octadecanone, a long-chain aliphatic ketone. It covers the fundamental aspects of its discovery and identification, detailed experimental protocols for its synthesis and characterization, and an exploration of its physicochemical properties and potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a consolidated source of technical information to facilitate further investigation and application of this compound.

Introduction

This compound (CAS No. 18276-99-8) is a saturated ketone with an 18-carbon chain and a carbonyl group at the fifth position.[1] As a member of the long-chain ketone family, it possesses a hydrophobic alkyl chain and a moderately polar carbonyl group, contributing to its specific physical and chemical characteristics. While not as extensively studied as other lipid molecules, this compound and its isomers are of interest for their potential roles in chemical synthesis, as components of natural products, and for their possible biological activities. This guide aims to collate and present the available technical information on this compound to support its use in research and development.

Discovery and Identification

The initial discovery and synthesis of specific long-chain aliphatic ketones like this compound are often rooted in foundational organic chemistry research. While a singular "discovery" paper for this compound is not readily identifiable, its existence and basic properties are documented in chemical databases such as PubChem and the NIST Chemistry WebBook.[2] The identification of such compounds has been made possible through the development of modern analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of individual components in complex mixtures.

Long-chain ketones can be found in various natural sources, often as minor components of waxes, essential oils, and pheromones. Their identification in natural extracts is a key area of phytochemical and ecological research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, application in synthesis, and for predicting its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₈H₃₆O | - | [1] |

| Molecular Weight | 268.48 | g/mol | [1] |

| CAS Number | 18276-99-8 | - | [1] |

| Density | 0.831 | g/cm³ | [1] |

| Boiling Point | 337.1 | °C at 760 mmHg | [1] |

| Melting Point | 44.85 | °C (318.00 K) | [3] |

| Flash Point | 82.9 | °C | [1] |

| Refractive Index | 1.442 | - | [1] |

| Water Solubility (log₁₀WS) | -6.64 | mol/L (Calculated) | [3] |

| Octanol/Water Partition Coefficient (logP) | 6.447 | - (Calculated) | [3] |

Experimental Protocols

Synthesis of this compound

Several general methods for the synthesis of long-chain aliphatic ketones can be adapted for the preparation of this compound. Two common approaches are the oxidation of the corresponding secondary alcohol and the reaction of an organometallic reagent with a carboxylic acid derivative.

4.1.1. Oxidation of 5-Octadecanol

This is a common and efficient method for the synthesis of ketones.

-

Reaction: 5-Octadecanol + Oxidizing Agent → this compound + Reduced Agent

-

Experimental Protocol:

-

Dissolve 5-octadecanol (1 equivalent) in a suitable organic solvent (e.g., dichloromethane or acetone) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent, such as pyridinium chlorochromate (PCC) or a Jones reagent (chromium trioxide in sulfuric acid and acetone), to the stirred solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding isopropanol.

-

Filter the mixture through a pad of celite or silica gel to remove the chromium salts.

-

Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

4.1.2. Grignard Synthesis

This method involves the reaction of a Grignard reagent with an appropriate carboxylic acid derivative. For the synthesis of this compound, one could use butylmagnesium bromide and myristoyl chloride.

-

Reaction: CH₃(CH₂)₁₂COCl + CH₃(CH₂)₃MgBr → CH₃(CH₂)₁₂CO(CH₂)₃CH₃ + MgBrCl

-

Experimental Protocol:

-

Prepare the Grignard reagent by reacting 1-bromobutane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve myristoyl chloride (1 equivalent) in anhydrous diethyl ether.

-

Cool the myristoyl chloride solution in an ice bath.

-

Slowly add the prepared butylmagnesium bromide solution to the stirred myristoyl chloride solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography as described in the oxidation protocol.

-

Caption: General workflows for the synthesis of this compound.

Identification and Characterization

The identification and characterization of this compound rely on a combination of chromatographic and spectroscopic techniques.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds like this compound.

-

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as hexane or dichloromethane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: The retention time of the peak corresponding to this compound and its mass spectrum are compared with those of an authentic standard or with spectral libraries (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 268 and characteristic fragmentation patterns for a long-chain ketone, including alpha-cleavage on either side of the carbonyl group.

-

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

-

Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

-

Spectral Interpretation: The FTIR spectrum of this compound will exhibit characteristic absorption bands:

-

A strong, sharp peak around 1715 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

-

Multiple peaks in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the long alkyl chain.

-

A peak around 1465 cm⁻¹ from the C-H bending vibrations of the methylene groups.

-

-

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

Experimental Protocol:

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Interpretation:

-

¹H NMR:

-

A triplet at approximately 2.4 ppm is expected for the four protons on the carbons alpha to the carbonyl group (C4 and C6).

-

A multiplet around 1.5-1.6 ppm for the protons on the carbons beta to the carbonyl.

-

A large, broad signal around 1.2-1.4 ppm for the numerous methylene protons in the long alkyl chains.

-

A triplet at approximately 0.9 ppm for the terminal methyl protons (C1 and C18).

-

-

¹³C NMR:

-

A downfield signal around 211 ppm for the carbonyl carbon (C5).

-

Signals for the alpha-carbons (C4 and C6) around 42 ppm .

-

A series of signals between 22-32 ppm for the methylene carbons of the alkyl chains.

-

An upfield signal around 14 ppm for the terminal methyl carbons.

-

-

-

Caption: Analytical workflow for the identification of this compound.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, the biological roles of ketone bodies and long-chain fatty acids provide a framework for postulating its potential activities. Ketone bodies, such as β-hydroxybutyrate and acetoacetate, are known to serve as alternative energy sources for the brain and other tissues during periods of fasting or low carbohydrate intake. They are also recognized as signaling molecules that can modulate inflammation and oxidative stress.

Long-chain fatty acids and their derivatives can influence cellular processes through various mechanisms, including:

-

Membrane Interactions: Their hydrophobic nature allows them to intercalate into cell membranes, potentially altering membrane fluidity and the function of membrane-bound proteins.

-

Receptor Activation: Some fatty acids can act as ligands for nuclear receptors (e.g., PPARs) and G-protein coupled receptors (e.g., GPR40, GPR120), thereby regulating gene expression and cellular signaling cascades involved in metabolism and inflammation.

-

Enzyme Modulation: They can directly interact with and modulate the activity of various enzymes.

Given its structure, this compound could potentially interact with cellular signaling pathways in a similar fashion to other long-chain lipids. Further research is needed to investigate these possibilities.

References

An In-depth Technical Guide to the Safety and Handling of 5-Octadecanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Octadecanone (CAS No. 18276-99-8), a long-chain aliphatic ketone. The information presented is intended to support its safe use in research and development environments. According to available safety data, this compound is not classified as a hazardous substance or mixture.[1] However, adherence to good laboratory practices is essential when handling any chemical substance.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C18H36O | [1] |

| Molecular Weight | 268.49 g/mol | [1] |

| Appearance | Solid | TCI Chemicals |

| Melting Point | 318.00 ± 3.00 K | Cheméo |

| Boiling Point | 665.11 K | Cheméo |

| Water Solubility | log10WS: -6.64 | Cheméo |

| Octanol/Water Partition Coefficient | logPoct/wat: 6.447 | Cheméo |

Hazard Identification and Classification

This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[1]

-

GHS Labeling: Not applicable. No hazard pictograms, signal word, or hazard statements are required.[1]

-

Potential Hazards: While not classified as hazardous, formation of dusts should be avoided.[1] In case of fire, hazardous decomposition products such as carbon oxides can be formed.[1]

Safe Handling and Storage

Even with non-hazardous substances, proper handling and storage procedures are crucial to maintain a safe laboratory environment.

-

Handling:

-

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[1]

-

Exposure Controls and Personal Protection

The following personal protective equipment (PPE) is recommended to minimize exposure and ensure safe handling.

| Protection Type | Recommendation | Source |

| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). | [1] |

| Skin Protection | Handle with gloves. Wash and dry hands after use. | Sigma-Aldrich |

| Respiratory Protection | Respiratory protection is not required under normal use. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks. | Sigma-Aldrich |

First Aid Measures

In the event of exposure, follow these first aid guidelines.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[1]

-

In Case of Eye Contact: Flush eyes with water as a precaution.[1]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

A logical workflow for first aid response is depicted in the diagram below.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Special Hazards: Carbon oxides are produced upon combustion.[1]

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas.[1]

-

Environmental Precautions: Do not let product enter drains.[1]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Toxicological Information

Due to its classification as a non-hazardous substance, extensive toxicological data for this compound is not available. Studies on other long-chain aliphatic ketones suggest that their toxicity can vary with chain length.[2] A safety evaluation of a group of aliphatic secondary alcohols and ketones by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that they do not pose a safety concern at current intake levels as flavoring agents.

| Toxicological Endpoint | Data |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1] |

Experimental Protocols

Below are detailed methodologies for key safety-related experiments.

The flash point is the lowest temperature at which a substance's vapors will ignite. The Pensky-Martens closed-cup test is a common method for this determination.[3][4][5][6][7]

This test determines the potential of a substance to cause skin irritation or corrosion.[8][9]

Conclusion

While this compound is not classified as a hazardous material, a thorough understanding and implementation of standard safety protocols are paramount. This guide provides the essential information for its safe handling, storage, and use in a professional research setting. By adhering to these guidelines, researchers can minimize risks and maintain a safe laboratory environment.

References

- 1. chemblink.com [chemblink.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 4. precisionlubrication.com [precisionlubrication.com]

- 5. store.astm.org [store.astm.org]

- 6. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 7. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

Navigating the Landscape of High-Purity 5-Octadecanone: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals embarking on work involving 5-Octadecanone, a long-chain aliphatic ketone, this technical guide provides a comprehensive overview of its commercial availability, key properties, and practical considerations for its use in a research setting. While high-purity grades are offered by various suppliers, a careful evaluation of analytical data is crucial. This guide aims to equip researchers with the necessary information to source, handle, and utilize this compound effectively.

Commercial Availability and Purity Considerations

This compound is available from several commercial chemical suppliers. However, the level of purity and the extent of analytical documentation provided can vary significantly. While some suppliers list the compound, they may not offer detailed batch-specific analyses. For instance, Sigma-Aldrich offers this compound but states that they do not collect analytical data for this particular product, which is sold on an "as-is" basis. This underscores the importance for researchers to directly inquire with suppliers about the availability of high-purity grades and to request a Certificate of Analysis (CoA) for specific lots. A typical CoA should provide details on the purity as determined by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, along with information on residual solvents and other potential impurities.

Physicochemical Properties of this compound

A compilation of the key physicochemical properties of this compound is presented in Table 1. This data, sourced from various chemical databases and suppliers, provides a foundational understanding of the compound's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O | NIST[1] |

| Molecular Weight | 268.48 g/mol | NIST[1] |

| CAS Number | 18276-99-8 | NIST[1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Not consistently reported | General knowledge |

| Boiling Point | Not consistently reported | General knowledge |

| Density | Not consistently reported | General knowledge |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. Insoluble in water. | General knowledge |

Biological and Chemical Profile

This compound is a long-chain aliphatic ketone that serves as a versatile intermediate in organic synthesis[2]. Its chemical reactivity is centered around the carbonyl group, which can undergo reduction to the corresponding alcohol, oxidation, or participate in various coupling reactions.

In a biological context, some long-chain ketones have been investigated for their antimicrobial and anti-inflammatory properties[2]. However, specific research detailing the direct involvement of this compound in cellular signaling pathways is limited in the currently available public literature. The term "octadecanoid signaling pathway" typically refers to the metabolic cascade of octadecanoids, such as jasmonic acid in plants, which are derived from the oxidation of linolenic acid[3][4]. While both involve an 18-carbon backbone, a direct functional link between this compound and this well-established plant signaling pathway has not been documented in the reviewed literature. Researchers should exercise caution in assuming a direct role for this compound in this or other signaling pathways without specific experimental evidence.

Experimental Protocols

Given the nature of this compound as a research chemical, its handling and analysis require standard laboratory procedures. Below are generalized experimental protocols for common analytical techniques that would be applicable for purity assessment and characterization.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of a this compound sample.

Objective: To determine the purity of a this compound sample and identify any potential volatile impurities.

Materials:

-

This compound sample

-

High-purity solvent (e.g., hexane or ethyl acetate)

-

GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)

-

Autosampler vials with inserts

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

-

Instrument Setup:

-

Injector: Set the injector temperature to 250 °C.

-

Oven Program: A typical starting point would be to hold at 100 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/minute, and hold for 5-10 minutes. This program should be optimized based on the specific instrument and column.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Scan a mass range of m/z 40-500.

-

-

Data Acquisition: Inject a suitable volume (e.g., 1 µL) of the sample solution into the GC-MS.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak corresponding to this compound. Integrate the peak areas to calculate the relative purity. Identify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST).

A general workflow for this process is depicted in the following diagram:

Caption: Workflow for Purity Analysis of this compound by GC-MS.

Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Objective: To confirm the identity and structural integrity of a this compound sample.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer according to standard procedures.

-

Acquire a ¹H NMR spectrum. Key expected signals would include a triplet corresponding to the terminal methyl group, multiplets for the methylene groups, and a characteristic downfield shift for the methylene groups alpha to the carbonyl.

-

Acquire a ¹³C NMR spectrum. A key expected signal would be the carbonyl carbon resonance at a significantly downfield chemical shift (typically >200 ppm).

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Compare the observed chemical shifts and coupling patterns with expected values for the this compound structure.

The logical relationship for using NMR in drug discovery, which is applicable here for compound characterization, is illustrated below:

Caption: Logical Flow of NMR Application in Compound Characterization for Drug Discovery.

Conclusion

This compound is a commercially available long-chain ketone with potential applications in chemical synthesis and as a subject of biological investigation. Researchers seeking to use this compound, particularly in sensitive applications such as drug development, must prioritize obtaining high-purity material and should independently verify its identity and purity using standard analytical techniques like GC-MS and NMR. While its role in specific signaling pathways remains to be elucidated, the information and protocols provided in this guide offer a solid foundation for its scientific exploration.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Octadecanone for Research Applications

Introduction

5-Octadecanone is a long-chain aliphatic ketone that serves as a valuable intermediate in organic synthesis. Its chemical structure is characterized by an 18-carbon chain with a carbonyl group at the fifth position. This compound and its derivatives are utilized in the research and development of pharmaceuticals, fragrances, and specialty polymers. The synthesis of high-purity this compound is crucial for ensuring the reliability and reproducibility of subsequent research. This document provides a detailed protocol for the synthesis of this compound via a Grignard reaction, a robust and widely applicable method for carbon-carbon bond formation and ketone synthesis.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol details the synthesis of this compound from 1-bromotridecane and valeronitrile. The methodology involves two primary stages: the formation of the Grignard reagent (tridecylmagnesium bromide) and its subsequent reaction with the nitrile, followed by acidic hydrolysis to yield the target ketone.

Materials and Equipment

-

Glassware: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer and stir bar, heating mantle, septum, needles, and syringes. All glassware must be oven-dried at 120°C for at least 4 hours and assembled hot under an inert atmosphere.

-

Inert Atmosphere: Nitrogen or Argon gas line with a bubbler.

-

Reagents:

-

Magnesium turnings

-

1-Bromotridecane (C13H27Br)

-

Valeronitrile (C5H9N)

-

Anhydrous diethyl ether ((C2H5)2O) or Tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

-

Purification: Silica gel for column chromatography, appropriate solvents (e.g., hexane/ethyl acetate mixture).

Part 1: Preparation of Tridecylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be under a positive pressure of inert gas (Nitrogen or Argon).

-

Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine to help initiate the reaction.

-

Reagent Addition: Dissolve 1-bromotridecane (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution (approx. 10%) to the magnesium turnings while stirring.

-

Reaction: The reaction is initiated when the brownish color of the iodine disappears and gentle boiling of the ether is observed. Once initiated, add the remaining 1-bromotridecane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure all the magnesium has reacted. The resulting greyish-black solution is the Grignard reagent, tridecylmagnesium bromide.

Part 2: Synthesis of this compound

-

Setup: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.

-

Nitrile Addition: Dissolve valeronitrile (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the valeronitrile solution dropwise to the stirred Grignard reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis:

-

Cool the reaction mixture again to 0°C.

-

Carefully and slowly quench the reaction by adding 3 M aqueous HCl solution dropwise. This step is highly exothermic and will hydrolyze the intermediate imine magnesium salt to the ketone.

-

Continue adding the acid until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on a representative 10 mmol scale reaction.

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents |

| 1-Bromotridecane | C13H27Br | 263.26 | 10.0 | 2.63 | 2.37 | 1.0 |

| Magnesium | Mg | 24.31 | 12.0 | 0.29 | - | 1.2 |

| Valeronitrile | C5H9N | 83.13 | 10.0 | 0.83 | 1.03 | 1.0 |

| Product | ||||||

| This compound | C18H36O | 268.48 | - | (Expected: ~1.9 g) | - | (Expected Yield: 70%) |

Note: The expected yield is an estimation based on typical outcomes for this reaction type and may vary based on experimental conditions and technique.

Characterization Data

The final product should be characterized to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for this purpose.

Expected ¹H and ¹³C NMR Data for this compound (in CDCl₃):

| Data Type | Expected Chemical Shifts (ppm) and Multiplicity |

| ¹H NMR | δ 2.40 (t, 4H, -CH₂-C(O)-CH₂-), 1.55 (quint, 4H, -CH₂-CH₂-C(O)), 1.25 (br s, 22H, -(CH₂)₁₁-), 0.88 (t, 6H, 2 x -CH₃) |

| ¹³C NMR | δ 211.5 (C=O), 42.8 (-CH₂-C(O)), 31.9, 29.6 (multiple), 29.3, 24.0, 22.7, 14.1 (-CH₃) |

Workflow and Logic Diagrams

The synthesis and analysis of this compound follow a logical progression from starting materials to the final, characterized product.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Grignard Reagents: Grignard reagents and their precursors can be pyrophoric and react violently with water and protic solvents. All reactions must be conducted under a strictly inert and anhydrous atmosphere.[1]

-

Solvents: Anhydrous diethyl ether and THF are highly flammable and volatile. Work must be performed in a well-ventilated chemical fume hood, away from any sources of ignition.[2]

-

Quenching: The quenching of the Grignard reaction with acid is highly exothermic. The acid must be added slowly and with efficient cooling to control the reaction rate and prevent splashing.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves (e.g., nitrile gloves) must be worn at all times.[3][4]

-

Waste Disposal: All chemical waste should be disposed of according to institutional safety guidelines. Unreacted Grignard reagent should be quenched carefully with a less reactive protic solvent like isopropanol before disposal.

References

Application Note: Synthesis of 5-Octadecanone via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 5-octadecanone, a long-chain aliphatic ketone, utilizing a Grignard reaction. The synthesis involves the reaction of tridecylmagnesium bromide with valeronitrile, followed by acidic hydrolysis. This method offers a robust and efficient route to long-chain ketones, which are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. This document includes a detailed experimental protocol, a summary of expected data, and graphical representations of the chemical reaction and experimental workflow.

Introduction

The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] The reaction of a Grignard reagent with a nitrile provides a reliable method for the synthesis of ketones.[3][4][5] This approach is particularly advantageous for the preparation of unsymmetrical ketones. The reaction proceeds through the nucleophilic addition of the organomagnesium halide to the electrophilic carbon of the nitrile, forming a stable imine intermediate which, upon hydrolysis, yields the corresponding ketone.[3][4] This application note details the synthesis of this compound from 1-bromotridecane and valeronitrile.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

Step 1: Formation of the Grignard Reagent (Tridecylmagnesium Bromide)

1-Bromotridecane reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form tridecylmagnesium bromide.

CH3(CH2)12Br + Mg -> CH3(CH2)12MgBr

Step 2: Reaction of Grignard Reagent with Nitrile

Tridecylmagnesium bromide is then reacted with valeronitrile. The nucleophilic tridecyl group attacks the electrophilic carbon of the nitrile, forming a magnesium salt of an imine.

CH3(CH2)12MgBr + CH3(CH2)3CN -> (CH3(CH2)12)(CH3(CH2)3)C=NMgBr

Step 3: Hydrolysis

The intermediate imine salt is hydrolyzed with an aqueous acid (e.g., HCl or H2SO4) to yield this compound.

(CH3(CH2)12)(CH3(CH2)3)C=NMgBr + 2H2O -> CH3(CH2)12C(=O)(CH2)3CH3 + NH3 + Mg(OH)Br

Data Presentation

| Parameter | Value | Reference |

| Product Name | This compound | |

| Molecular Formula | C18H36O | |

| Molecular Weight | 268.48 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 47-49 °C | |

| Boiling Point | 335.5 °C at 760 mmHg | |

| Typical Yield | 75-85% | Based on similar reactions |

| Purity (by GC) | >95% | |

| IR (KBr, cm-1) | ~1705 (C=O stretch) | |

| ¹H NMR (CDCl₃, ppm) | δ 2.38 (t, 4H), 1.55 (m, 4H), 1.25 (s, 22H), 0.88 (t, 6H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 211.5, 42.8, 42.1, 31.9, 29.6, 29.4, 29.3, 24.0, 22.7, 14.1 |

Experimental Protocol

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Reagents:

-

Magnesium turnings

-

1-Bromotridecane (98%)

-

Valeronitrile (99%)

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as initiator)

-

Hydrochloric acid (10% aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Hexane and Ethyl acetate for chromatography

Procedure:

Part A: Preparation of Tridecylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble a dry three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stir bar under an inert atmosphere.

-

Initiation: Add magnesium turnings (1.2 equivalents) to the flask. Add a small crystal of iodine to help initiate the reaction.

-

Grignard Formation: Dissolve 1-bromotridecane (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Addition: Once the reaction has started, add the remaining 1-bromotridecane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

Part B: Reaction with Valeronitrile and Work-up

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Nitrile Addition: Dissolve valeronitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Hydrolysis: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 10% aqueous hydrochloric acid. Stir until all the solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Part C: Purification

-

Column Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

-

Characterization: Characterize the purified product by GC-MS, IR, and NMR spectroscopy.

Visualizations

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

Application Note: Purification of Synthetic 5-Octadecanone by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of synthetically prepared 5-Octadecanone, a long-chain aliphatic ketone. The primary purification technique described is flash column chromatography on silica gel, a widely used and effective method for the separation of moderately nonpolar organic compounds. Additionally, this document outlines a high-performance liquid chromatography (HPLC) method suitable for assessing the purity of the final product. The protocols and data presented herein are intended to serve as a practical guide for researchers in organic synthesis and drug development requiring high-purity long-chain ketones.

Introduction

Long-chain aliphatic ketones, such as this compound, are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals, pheromones, and specialty chemicals. Synthetic routes to these compounds often result in crude products containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the desired product quality for subsequent applications. Flash column chromatography is a rapid and efficient purification technique that is well-suited for the separation of compounds with moderate to low polarity, like this compound. This application note details a robust protocol for the purification of this compound using flash chromatography and a reliable HPLC method for the analysis of its purity.

Chromatographic Purification Workflow

The overall workflow for the purification of synthetic this compound involves several key stages, from the initial analysis of the crude material to the final characterization of the purified product. The following diagram illustrates this general process.

Caption: General workflow for the chromatographic purification of this compound.

Experimental Protocols

Materials and Equipment

-

Crude this compound

-

Silica gel (for flash chromatography, 230-400 mesh)

-

TLC plates (silica gel 60 F254)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Glass column for flash chromatography

-

Fraction collector or test tubes

-

Rotary evaporator

-

HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

-

GC-MS system (optional, for alternative purity analysis)

Thin-Layer Chromatography (TLC) for Method Development

-

Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

-

Elution: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A starting solvent system of 95:5 (hexane:ethyl acetate) is recommended.

-

Visualization: Visualize the separated spots under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate stain).

-

Optimization: Adjust the solvent system polarity to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound. Increasing the proportion of ethyl acetate will increase the Rf value.

Flash Column Chromatography Protocol

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

-

Drain the excess solvent until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the initial chromatography solvent or a less polar solvent.

-

Carefully load the sample onto the top of the silica bed.

-

-

Elution:

-

Begin eluting the column with the optimized solvent system determined by TLC (e.g., 98:2 hexane:ethyl acetate).

-

Maintain a constant flow rate by applying gentle positive pressure.

-

Collect fractions of a suitable volume (e.g., 10-20 mL).

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify those containing the pure this compound.

-

Pool the pure fractions.

-

-

Solvent Removal:

-

Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore in this compound, an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., <210 nm) is recommended. The following is a general method adaptable for this type of compound, based on methods for similar long-chain molecules.[1][2]

-

HPLC System: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile and water, is typically effective.

-

Solvent A: Water

-

Solvent B: Methanol or Acetonitrile

-

-

Gradient Elution: A suggested gradient is to start with a higher proportion of water and gradually increase the proportion of the organic solvent.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[1]

-

Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[1]

-

Detection: Use an ELSD or a UV detector at a low wavelength.

Data Presentation

The following tables summarize representative data for the purification and analysis of this compound.

Table 1: Flash Chromatography Parameters and Results

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (98:2 v/v) |

| Crude Sample Loaded | 5.0 g |

| Mass of Purified Product | 4.2 g |

| Yield | 84% |

| Purity (by HPLC) | >98% |

Table 2: HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Gradient | 80% B to 100% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | ELSD |

| Retention Time | ~12.5 min (representative) |

Table 3: Quantitative Analysis by HPLC

| Parameter | Result |

| Linearity Range (µg/mL) | 10 - 1000 |

| Correlation Coefficient (r²) | >0.999 |

| Limit of Detection (LOD) | < 10 ng on column |

| Limit of Quantification (LOQ) | < 30 ng on column |

Logical Relationship of Purification Steps

The purification process follows a logical progression from crude material to a well-characterized pure compound. The following diagram illustrates the decision-making and workflow dependencies in this process.

Caption: Logical flow of the purification and analysis of this compound.

Conclusion

The protocols described in this application note provide a comprehensive guide for the successful purification of synthetic this compound. Flash column chromatography with a hexane and ethyl acetate solvent system is an effective method for isolating the target compound from crude reaction mixtures. The purity of the final product can be reliably assessed using reversed-phase HPLC with an appropriate detector. These methods are robust and can be adapted for the purification of other long-chain aliphatic ketones, making them valuable tools for researchers in organic and medicinal chemistry.

References

Application Notes and Protocols for GC-MS Analysis of 5-Octadecanone in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Octadecanone is a long-chain aliphatic ketone. The analysis of such non-polar molecules in complex biological matrices like plasma, serum, or tissue homogenates presents unique challenges due to their low concentrations and the presence of interfering substances. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the sensitive and selective quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the extraction, derivatization (if necessary), and subsequent analysis of this compound in biological samples using GC-MS.

While specific signaling pathways involving this compound are not well-documented in current scientific literature, the analysis of such long-chain ketones can be relevant in the study of lipid metabolism, fatty acid oxidation, and potential biomarker discovery.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Plasma/Serum

This protocol is designed for the extraction of this compound from a 100 µL plasma or serum sample.

Reagents and Materials:

-

Human plasma or serum

-

This compound standard

-

Internal Standard (IS) solution (e.g., d4-5-Octadecanone or a similar long-chain ketone)

-

Methanol (HPLC grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC vials with inserts

Procedure:

-

Sample Thawing: Thaw frozen plasma/serum samples on ice.

-

Aliquoting: Pipette 100 µL of the plasma/serum sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution to the sample.

-

Protein Precipitation: Add 400 µL of cold methanol to the sample. Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-